molecular formula C16H11ClN2O4 B5432809 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5432809
M. Wt: 330.72 g/mol
InChI Key: OTLYRCMLRWKWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained increasing attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit a wide range of biological activities. It can be easily synthesized using simple and cost-effective methods. However, one of the main limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole. These include:
1. Further investigation of its mechanism of action and potential targets.
2. Exploration of its potential applications in drug discovery and development.
3. Development of new synthetic routes and modifications to improve its biological activity and selectivity.
4. Investigation of its potential applications in materials science and biochemistry.
5. Evaluation of its potential toxicity and side effects in vivo models.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In materials science, it has been investigated for its potential applications in organic electronics, optoelectronics, and photovoltaics. In biochemistry, it has been studied for its potential applications in enzyme inhibition and protein binding.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-20-12-5-3-10(17)7-11(12)16-18-15(19-23-16)9-2-4-13-14(6-9)22-8-21-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYRCMLRWKWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.